Boc-O-dimethylphospho-L-serine
Overview
Description
Boc-O-dimethylphospho-L-serine is a chemically modified amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dimethylphosphoryl group attached to the serine residue. This compound is primarily used in peptide synthesis and biochemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-dimethylphospho-L-serine typically involves the protection of the serine hydroxyl group with a dimethylphosphoryl group. The process begins with the protection of the amino group of serine using a tert-butoxycarbonyl (Boc) group. The hydroxyl group of the serine is then phosphorylated using dimethylphosphoryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Boc-O-dimethylphospho-L-serine undergoes various chemical reactions, including:
Substitution Reactions: The dimethylphosphoryl group can be substituted with other phosphoryl groups or functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like phosphorylating agents and nucleophiles are commonly used.
Deprotection Reactions: Trifluoroacetic acid is the reagent of choice for removing the Boc group.
Major Products Formed:
Substitution Reactions: Various phosphorylated derivatives of serine.
Deprotection Reactions: Free L-serine or its phosphorylated forms.
Scientific Research Applications
Boc-O-dimethylphospho-L-serine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of phosphorylated peptides, which are important in studying protein phosphorylation and signal transduction pathways.
Biochemical Research: The compound is used to investigate the role of phosphorylated serine residues in proteins and enzymes.
Medical Research: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is employed in the production of specialized peptides for use in biotechnology and pharmaceutical industries.
Mechanism of Action
The mechanism of action of Boc-O-dimethylphospho-L-serine involves its incorporation into peptides and proteins. The dimethylphosphoryl group mimics the natural phosphorylation of serine residues, which is a key post-translational modification in proteins. This modification plays a crucial role in regulating protein function, enzyme activity, and signal transduction pathways .
Comparison with Similar Compounds
Boc-O-phospho-L-serine: Similar to Boc-O-dimethylphospho-L-serine but with a different phosphoryl group.
Boc-O-diphenylphospho-L-serine: Contains a diphenylphosphoryl group instead of a dimethylphosphoryl group.
Uniqueness: this compound is unique due to its specific dimethylphosphoryl group, which provides distinct chemical properties and reactivity compared to other phosphorylated serine derivatives. This uniqueness makes it particularly useful in specific biochemical and pharmaceutical applications.
Properties
IUPAC Name |
(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAHQDUCEZPJRG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COP(=O)(OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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